molecular formula C16H18FNO3S B2765193 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097893-69-9

2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Cat. No.: B2765193
CAS No.: 2097893-69-9
M. Wt: 323.38
InChI Key: NVWLKCBELFGQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a complex organic compound that features a fluorophenoxy group, a hydroxypropyl group, and a thiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the fluorophenoxy acetamide derivative, followed by the introduction of the hydroxypropyl and thiophenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The fluorophenoxy and thiophenylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance binding affinity, while the hydroxypropyl and thiophenylmethyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
  • 2-(2-bromophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
  • 2-(2-iodophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These characteristics can enhance the compound’s efficacy and reduce potential side effects in pharmaceutical applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(20,8-12-6-7-22-10-12)11-18-15(19)9-21-14-5-3-2-4-13(14)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWLKCBELFGQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.